molecular formula C7H7F2NO B1427087 3,4-Difluoro-5-methoxyaniline CAS No. 1195190-12-5

3,4-Difluoro-5-methoxyaniline

Cat. No. B1427087
M. Wt: 159.13 g/mol
InChI Key: GZCZNZZULSBCQG-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-methoxyaniline is a chemical compound with the molecular formula C7H7F2NO. It has a molecular weight of 159.14 . The IUPAC name for this compound is 3,4-difluoro-2-methoxyphenylamine . It is stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 3,4-Difluoro-5-methoxyaniline is 1S/C7H7F2NO/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,10H2,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the fluorine atoms and the methoxy group.


Physical And Chemical Properties Analysis

3,4-Difluoro-5-methoxyaniline has a molecular weight of 159.14 . It is stored at temperatures between 2-8°C .

Scientific Research Applications

1. Wastewater Treatment and Environmental Impact

Methoxyanilines, including compounds similar to 3,4-Difluoro-5-methoxyaniline, are used in dyes and pharmaceuticals. They pose environmental risks due to their toxicity and carcinogenic properties. Fenton-like oxidation, using laterite soil iron, has been explored for the degradation of Methoxyanilines in wastewater, showing promising results in reducing toxicity and environmental impact (Chaturvedi & Katoch, 2020).

2. Spectroscopic and Computational Analysis

Studies on methoxyanilines like 3-methoxyaniline provide insights into molecular structure, vibrational frequencies, and electronic properties, essential for understanding the behavior of 3,4-Difluoro-5-methoxyaniline in various applications. Techniques like FT-IR, FT-Raman, and NMR spectroscopy, along with computational methods, are employed for these analyses (Sivaranjini et al., 2014).

3. Developing Fluorescent Probes

Compounds structurally related to 3,4-Difluoro-5-methoxyaniline have been utilized in creating sensitive fluorescent probes for detecting metal ions. These probes demonstrate on/off fluorescence behavior in the presence of specific metal ions, showcasing potential for applications in sensing technologies (Hu et al., 2010).

4. Applications in Conducting Polymers

Related methoxyanilines have been polymerized to create new soluble conducting polymers with potential industrial applications. These polymers exhibit significant conductivity and solubility in various solvents, broadening the scope of their utility in electronics and materials science (Macinnes & Funt, 1988).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, vapors, or mist, and avoiding contact with skin and eyes .

properties

IUPAC Name

3,4-difluoro-5-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCZNZZULSBCQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-5-methoxyaniline

CAS RN

1195190-12-5
Record name 3,4-difluoro-5-methoxyaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 3,4,5-trifluorobenzenamine (40 g; 272 mmol) in NaOMe (30% in MeOH) (250 ml) was heated at reflux for 16 h. The reaction mixture was then poured onto ice with 37% aqueous HCl (150 ml)( ). CH2Cl2 was added and the pH of the reaction mixture was adjusted to pH=7-8 using an aqueous solution of Na2CO3. The organic layer was separated, dried (MgSO4), filtered and the solvent was evaporated in vacuo. The residue was purified by column chromatography over silica gel (eluent: 50:50 heptane/CH2Cl2 to pure CH2Cl2). The pure fractions were collected and the solvent evaporated in vacuo.
Quantity
40 g
Type
reactant
Reaction Step One
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Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Van Brandt, FJR Rombouts… - European Journal of …, 2012 - Wiley Online Library
A simple and scalable procedure to introduce alcohols selectively at the 3‐position of 3,4,5‐trifluoroaniline is described. The procedure uses powdered NaOH as base and catalytic 15‐…

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